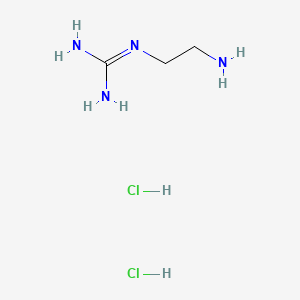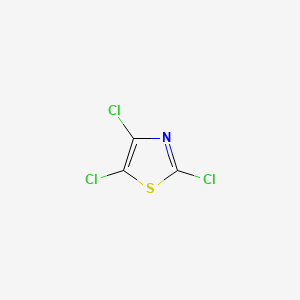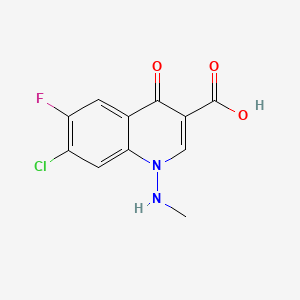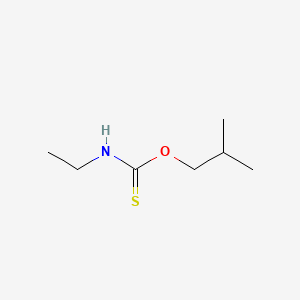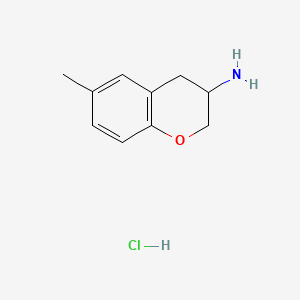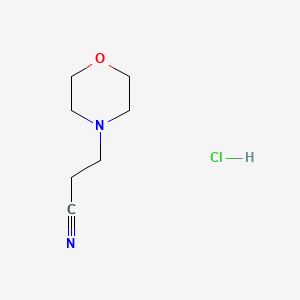
4,5-dichloro-1H-indole-2-carboxylic Acid
Übersicht
Beschreibung
4,5-dichloro-1H-indole-2-carboxylic acid is a type of indolyl carboxylic acid . It is a specialty product used in proteomics research .
Molecular Structure Analysis
The molecular formula of 4,5-dichloro-1H-indole-2-carboxylic acid is C9H5Cl2NO2, and its molecular weight is 230.05 . The InChI code is 1S/C9H5Cl2NO2/c10-5-1-2-6-4 (8 (5)11)3-7 (12-6)9 (13)14/h1-3,12H, (H,13,14) .Physical And Chemical Properties Analysis
4,5-dichloro-1H-indole-2-carboxylic acid is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
HIV-1 Integrase Inhibitor
Indole-2-carboxylic acid derivatives, which include “4,5-dichloro-1H-indole-2-carboxylic Acid”, have been discovered as novel HIV-1 integrase strand transfer inhibitors . HIV-1 integrase plays a key role in the viral life cycle, and these inhibitors can effectively impair the viral replication . The indole core and C2 carboxyl group of these compounds chelate the two Mg2+ ions within the active site of integrase .
Antiviral Drug Development
Due to the high variability of HIV-1, drug-resistant strains emerged rapidly during the clinical use of antiviral agents . Indole-2-carboxylic acid, including “4,5-dichloro-1H-indole-2-carboxylic Acid”, is a promising scaffold for the development of integrase inhibitors . This could lead to the development of new antiviral drugs that can overcome the resistance of current drugs .
Synthesis of Dibromophakellin and Analogs
“4,5-dichloro-1H-indole-2-carboxylic Acid” can be used as a reactant for the total synthesis of (±)-dibromophakellin and its analogs . Dibromophakellin is a marine natural product with potential anticancer activity.
Synthesis of Pyrrolizidine Alkaloid
This compound can also be used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine . Pyrrolizidine alkaloids have a wide range of biological activities, including anti-tumor, anti-viral, and anti-inflammatory effects.
Preparation of Renieramycin G Analogs
“4,5-dichloro-1H-indole-2-carboxylic Acid” can be used for the stereoselective preparation of renieramycin G analogs . Renieramycin G is a marine natural product with cytotoxic activity against cancer cells.
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 4,5-dichloro-1H-indole-2-carboxylic acid is HIV-1 integrase , a key enzyme in the viral life cycle . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new biologically active compounds .
Mode of Action
4,5-dichloro-1H-indole-2-carboxylic acid interacts with its target by inhibiting the strand transfer of HIV-1 integrase . The indole core and C2 carboxyl group of the compound chelate the two Mg2+ ions within the active site of integrase . This interaction disrupts the enzyme’s function, thereby inhibiting the replication of the virus.
Biochemical Pathways
The inhibition of HIV-1 integrase disrupts the viral life cycle, preventing the integration of the viral genome into the host cell’s DNA . This action affects the downstream effects of viral replication and spread. Indole derivatives, including 4,5-dichloro-1H-indole-2-carboxylic acid, have also been associated with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The primary result of the action of 4,5-dichloro-1H-indole-2-carboxylic acid is the inhibition of HIV-1 integrase, leading to a disruption in the viral life cycle and a decrease in viral replication . This can lead to a reduction in viral load and potentially slow the progression of HIV infection.
Eigenschaften
IUPAC Name |
4,5-dichloro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-4(8(5)11)3-7(12-6)9(13)14/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMAOBOTFAMOLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=C2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394326 | |
| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dichloro-1H-indole-2-carboxylic Acid | |
CAS RN |
231295-84-4 | |
| Record name | 4,5-dichloro-1H-indole-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-dichloro-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

